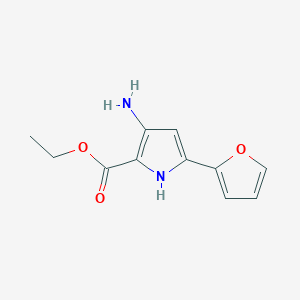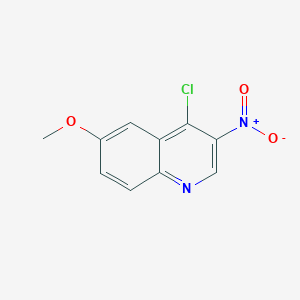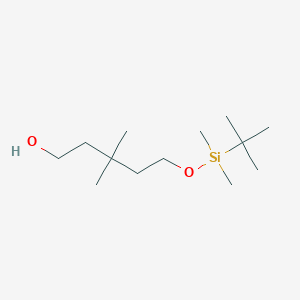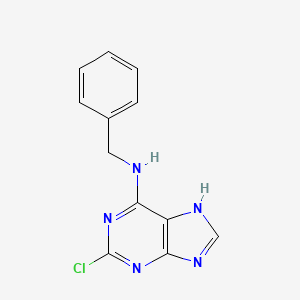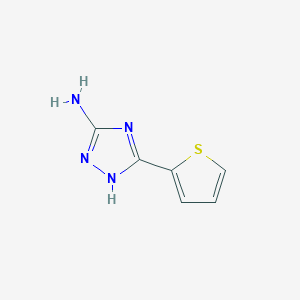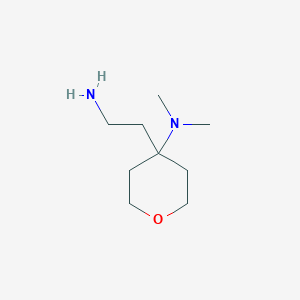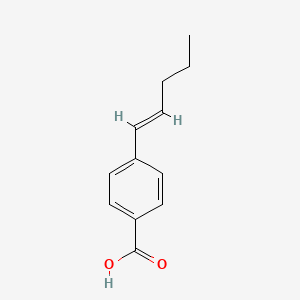
N-(3-苯丙烯基)邻苯二甲酰亚胺
描述
“N-(3-Phenylallyl)phthalimide” is a chemical compound with the linear formula C17H13NO2 . It is not intended for human or veterinary use and is used only for research.
Synthesis Analysis
The synthesis of N-phthalimide derivatives, including “N-(3-Phenylallyl)phthalimide”, often involves the condensation of equimolar amounts of phthalic anhydride and amines .Molecular Structure Analysis
The molecular structure of “N-(3-Phenylallyl)phthalimide” and its derivatives has been studied extensively . The phthalimide moieties of these compounds are essentially planar, while the phenyl ring shows a consistent twist from the phthalimide plane .Chemical Reactions Analysis
The activation of the aldehyde by the acidic NH moiety of phthalimide increases the carbonyl electrophilicity, followed by the nucleophilic attack of the isocyanide to the carbonyl group of the aldehyde .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(3-Phenylallyl)phthalimide” and its derivatives have been investigated . These compounds exhibit thermal, electrochemical, and optical properties .科学研究应用
有机合成应用:
- Pluta、Nikolaienko 和 Rueping (2014) 开发了一种合成 N-(三氟甲基硫代)邻苯二甲酰亚胺的方法,展示了其在有机合成中的用途以及在制药和农用化学研究中的潜在应用 (Pluta、Nikolaienko 和 Rueping,2014)。
- Fu、Ying 和 Wu (2019) 描述了一种钴催化的邻苯二甲酰亚胺基序羰基化合成,突出了邻苯二甲酰亚胺衍生物在有机合成中的多功能性 (Fu、Ying 和 Wu,2019)。
材料科学:
- Liu 等人 (2008) 研究了 3-苯乙炔基邻苯二甲酸酐 (3-PEPA) 及其衍生物,包括 N-苯基-3-苯乙炔基邻苯二甲酰亚胺,用于热固性聚酰亚胺,突出了它们在先进材料应用中的潜力 (Liu 等人,2008)。
药物化学:
- Assis 等人 (2014) 合成了各种 N-取代的邻苯二甲酰亚胺,包括 N-苯基邻苯二甲酰亚胺,并评估了它们的降血脂和抗炎活性,表明它们具有作为治疗剂的潜力 (Assis 等人,2014)。
- Bailleux、Vallée、Nuyts 和 Vamecq (1994) 制备了一系列 N-苯基邻苯二甲酰亚胺,评估了它们的抗惊厥特性,这可能与新药的开发相关 (Bailleux、Vallée、Nuyts 和 Vamecq,1994)。
安全和危害
未来方向
The future directions for “N-(3-Phenylallyl)phthalimide” and its derivatives include further exploration of their thermal, optical, electrochemical, and luminescent properties . There is also interest in their potential use in organic-based devices such as photovoltaic cells and light-emitting diodes .
作用机制
Target of Action
N-(3-Phenylallyl)phthalimide is a derivative of phthalimides . Phthalimides are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials . .
Mode of Action
Phthalimides, in general, are known to interact with various biological targets due to their structural versatility .
Biochemical Pathways
Phthalimides and their derivatives have been studied for their antineoplastic activities against cancer cells .
Result of Action
Some phthalimido-thiazolidine-2-4-dione derivatives have shown antiproliferative activity against cancer cells, reduced the ability to form new clones, and induced necrosis and apoptosis .
生化分析
Biochemical Properties
N-(3-Phenylallyl)phthalimide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes involved in inflammatory responses . Additionally, N-(3-Phenylallyl)phthalimide interacts with nuclear factor kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . These interactions highlight the compound’s potential as an anti-inflammatory agent.
Cellular Effects
N-(3-Phenylallyl)phthalimide exerts various effects on different types of cells and cellular processes. It has been observed to induce apoptosis and necrosis in cancer cells, thereby inhibiting their proliferation . The compound also affects cell signaling pathways, such as the NF-κB pathway, which plays a crucial role in regulating immune responses, inflammation, and cell survival . Furthermore, N-(3-Phenylallyl)phthalimide influences gene expression by modulating the activity of transcription factors like NF-κB . These cellular effects underscore the compound’s potential in cancer therapy and inflammation management.
Molecular Mechanism
The molecular mechanism of N-(3-Phenylallyl)phthalimide involves several key interactions at the molecular level. The compound binds to the active sites of COX-2 and iNOS, thereby inhibiting their enzymatic activities . This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins and nitric oxide . Additionally, N-(3-Phenylallyl)phthalimide modulates the NF-κB signaling pathway by preventing the translocation of NF-κB to the nucleus, which in turn inhibits the transcription of pro-inflammatory genes . These molecular interactions elucidate the compound’s anti-inflammatory and anticancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-Phenylallyl)phthalimide have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that N-(3-Phenylallyl)phthalimide maintains its inhibitory effects on COX-2 and iNOS, as well as its ability to modulate the NF-κB pathway . These findings suggest that the compound’s biochemical and cellular effects are sustained over extended periods, making it a promising candidate for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of N-(3-Phenylallyl)phthalimide vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and anticancer activities without causing adverse effects . At higher doses, N-(3-Phenylallyl)phthalimide may induce toxicity, leading to adverse effects such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing toxicity.
Metabolic Pathways
N-(3-Phenylallyl)phthalimide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert the compound into various metabolites . These metabolites are then further processed and excreted via the kidneys . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of certain metabolites . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, N-(3-Phenylallyl)phthalimide is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, N-(3-Phenylallyl)phthalimide can accumulate in certain cellular compartments, influencing its localization and activity . These transport and distribution mechanisms play a critical role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
N-(3-Phenylallyl)phthalimide exhibits specific subcellular localization patterns that affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . Additionally, N-(3-Phenylallyl)phthalimide can translocate to the nucleus, where it modulates the activity of transcription factors such as NF-κB . The subcellular localization of N-(3-Phenylallyl)phthalimide is influenced by targeting signals and post-translational modifications that direct it to specific compartments . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.
属性
IUPAC Name |
2-[(E)-3-phenylprop-2-enyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c19-16-14-10-4-5-11-15(14)17(20)18(16)12-6-9-13-7-2-1-3-8-13/h1-11H,12H2/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDPOCGNHFKZBR-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56866-32-1 | |
| Record name | N-(3-PHENYLALLYL)PHTHALIMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


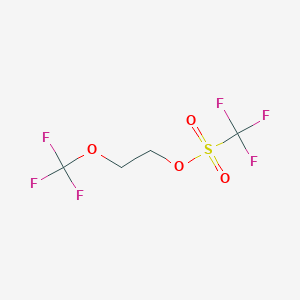

![2-[(S)-1-(tert-Butoxycarbonylamino)-2-methylpropyl]oxazole-4-carboxylic acid](/img/structure/B1366516.png)

